
Methyl(octyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(octyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group, an octyl group, and a hydroxyl group. This compound belongs to the class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(octyl)phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The hydrolysis of phosphonates and phosphinates is a common industrial method, utilizing reagents such as hydrochloric acid or bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: Methyl(octyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Methyl(octyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl(octyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, influencing various physiological processes.
Comparison with Similar Compounds
- Methylphosphinic acid
- Dimethylphosphinic acid
- Methylphosphonic acid
Comparison: Methyl(octyl)phosphinic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties compared to its simpler counterparts like methylphosphinic acid and dimethylphosphinic acid . This hydrophobicity can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
51528-30-4 |
|---|---|
Molecular Formula |
C9H21O2P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
methyl(octyl)phosphinic acid |
InChI |
InChI=1S/C9H21O2P/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3,(H,10,11) |
InChI Key |
GKAMSGCCXBMNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


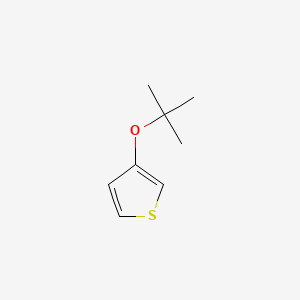
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
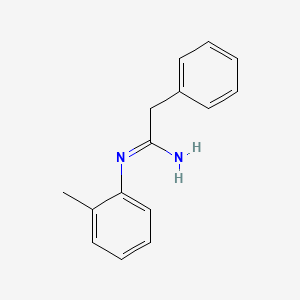

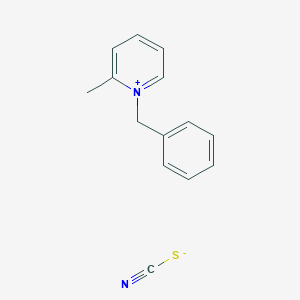
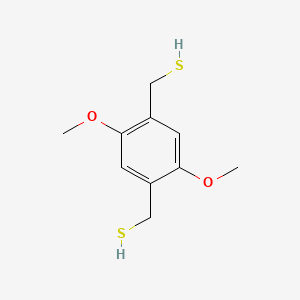


![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
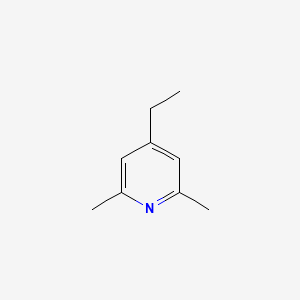


![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)

